
2-amino-3-(1H-indol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(1H-indol-5-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-indol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole derivative can then be further functionalized to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(1H-indol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or the amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various amino alcohols.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(1H-indol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor to neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Wirkmechanismus
The mechanism of action of 2-amino-3-(1H-indol-5-yl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a precursor to serotonin, a neurotransmitter, by undergoing enzymatic conversion. This conversion involves the enzyme tryptophan hydroxylase, which hydroxylates the indole ring, followed by decarboxylation to form serotonin. The compound’s effects on other pathways and receptors are also subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan: An essential amino acid with a similar structure but different biological roles.
5-hydroxytryptophan: A hydroxylated derivative of tryptophan with distinct pharmacological properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functions.
Uniqueness
2-amino-3-(1H-indol-5-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3569-24-2 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-amino-3-(1H-indol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15) |
InChI-Schlüssel |
AYNAZYTXSBGFDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2)C=C1CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


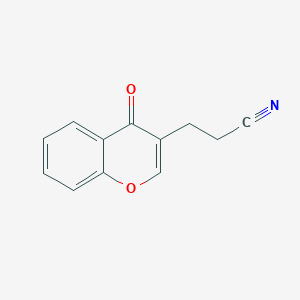
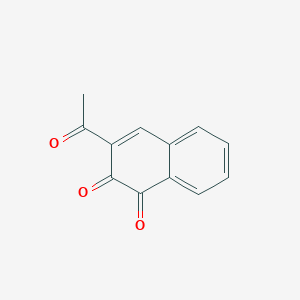

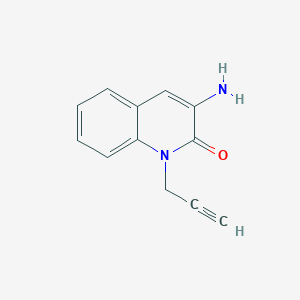
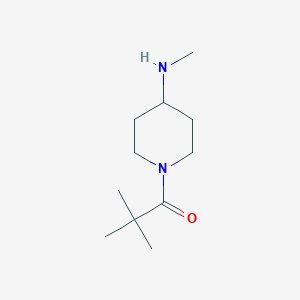
![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)

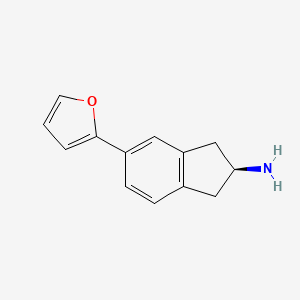
![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)

![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)
